molecular formula C9H8N4S B231661 3-(2-Pyrimidinylamino)-2-pyridinethiol

3-(2-Pyrimidinylamino)-2-pyridinethiol

Cat. No.: B231661
M. Wt: 204.25 g/mol
InChI Key: HZHHKQSJUJRKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrimidinylamino)-2-pyridinethiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also referred to as PAPTH or 2-Pyridinethiol-3-ylamino-2-pyrimidinamine. It is a heterocyclic organic compound that contains both pyridine and pyrimidine rings.

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinylamino)-2-pyridinethiol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and replication. It has been shown to inhibit the activity of kinases such as Akt and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of reactive oxygen species (ROS), which are involved in various diseases such as cancer and neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Pyrimidinylamino)-2-pyridinethiol is its broad range of potential applications in various fields. It has been shown to have activity against cancer cells, viruses, and neurodegenerative diseases. Additionally, it has a relatively low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-(2-Pyrimidinylamino)-2-pyridinethiol. One direction is to further investigate its potential applications in cancer research. It may be useful in combination with other chemotherapeutic agents to improve their efficacy. Another direction is to investigate its potential applications in the treatment of viral infections. It may be useful in combination with other antiviral agents to improve their efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical properties for use in various applications.

Synthesis Methods

The synthesis of 3-(2-Pyrimidinylamino)-2-pyridinethiol can be achieved by reacting 2-mercaptopyridine and 2-aminopyrimidine in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The yield of this reaction is typically around 50-60%. The purity of the product can be improved by recrystallization.

Scientific Research Applications

3-(2-Pyrimidinylamino)-2-pyridinethiol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has potential applications in the field of antiviral research. It has been shown to inhibit the replication of certain viruses such as HIV and HCV. Additionally, it has potential applications in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

3-(pyrimidin-2-ylamino)-1H-pyridine-2-thione

InChI

InChI=1S/C9H8N4S/c14-8-7(3-1-4-10-8)13-9-11-5-2-6-12-9/h1-6H,(H,10,14)(H,11,12,13)

InChI Key

HZHHKQSJUJRKLR-UHFFFAOYSA-N

SMILES

C1=CNC(=S)C(=C1)NC2=NC=CC=N2

Canonical SMILES

C1=CNC(=S)C(=C1)NC2=NC=CC=N2

Origin of Product

United States

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